molecular formula C15H12N2S B8657971 2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole CAS No. 17453-15-5

2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole

Cat. No. B8657971
M. Wt: 252.3 g/mol
InChI Key: QKEWARKERGCIRH-UHFFFAOYSA-N
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Patent
US04035175

Procedure details

2-o-Methylphenyl-5-phenyl-1,3,4-thiadiazole (25 g.) was suspended in a solution of potassium permanganate (40 g.) in water (475 ml.). The reaction mixture was stirred and refluxed until the color of permanganate had discharged, then filtered and cooled. Unreacted 2-o-methylphenyl-5-phenyl-1,3,4-thiadiazole which separated was removed by filtration. When this filtrate was acidified, 2-(5-phenyl-1,3,4-thiadiazol-2-yl)benzoic acid was obtained and recrystallized from ethanol to give white crystals, M.P. 178°-180°. Analysis gave C, 63.37; H, 3.74; N, 9.74. C15H10N2O2S requires C, 63.83; H, 3.51; N, 9.93.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
475 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[S:9][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:11][N:12]=1.[Mn]([O-])(=O)(=O)=[O:20].[K+].[Mn]([O-])(=O)(=O)=O.[OH2:30]>>[C:13]1([C:10]2[S:9][C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[C:1]([OH:20])=[O:30])=[N:12][N:11]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C=1SC(=NN1)C1=CC=CC=C1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-]
Step Four
Name
Quantity
475 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Unreacted 2-o-methylphenyl-5-phenyl-1,3,4-thiadiazole which separated
CUSTOM
Type
CUSTOM
Details
was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN=C(S1)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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